Bencyclane
Description
Bencyclane (N-[3-(1-benzyl-cycloheptyloxy)-propyl]-N,N-dimethyl-amine-hydrogenfumarate) is a vasodilator and platelet aggregation inhibitor primarily used to treat peripheral and cerebrovascular disorders. Its pharmacological profile includes:
- Mechanisms of Action: Phosphodiesterase (PDE) Inhibition: Weak inhibition of PDE activity compared to papaverine, though it exhibits strong smooth muscle relaxation . Sodium Channel Blockade: Use-dependent inhibition of voltage-gated Na⁺ channels, akin to Class 1 antiarrhythmic drugs, observed in skeletal and cardiac tissues . Antioxidant and Anti-Ischemic Effects: Reduces oxidative stress and intestinal ischemia-reperfusion injury by modulating lipid peroxidation and antioxidant enzymes .
Properties
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJJXENSONZJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022646 | |
| Record name | Bencyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-37-5 | |
| Record name | Bencyclane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencyclane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bencyclane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bencyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bencyclane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCYCLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I97Z6S135 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Grignard Addition to Suberone
The synthesis begins with the Grignard addition of benzylmagnesium bromide to suberone (cycloheptanone). This exothermic reaction proceeds in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions. The benzylmagnesium bromide nucleophilically attacks the carbonyl carbon of suberone, forming a magnesium alkoxide intermediate. Hydrolysis with aqueous ammonium chloride yields 1-benzylcycloheptanol (CAS 4006-73-9), a secondary alcohol.
Reaction Scheme 1
$$
\text{Suberone} + \text{BenzylMgBr} \rightarrow \text{1-Benzylcycloheptanol} + \text{MgBr(OH)}
$$
Williamson Ether Synthesis
The alcohol intermediate undergoes deprotonation using a strong base (e.g., sodium hydride or potassium hydroxide) to form an alkoxide. This species reacts with 3-dimethylaminopropyl chloride (CAS 109-54-6) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nucleophilic substitution results in the formation of the ether bond, yielding this compound.
Reaction Scheme 2
$$
\text{1-Benzylcycloheptanol} + \text{Cl(CH}2\text{)}3\text{N(CH}3\text{)}2 \rightarrow \text{this compound} + \text{HCl}
$$
Table 2: Reaction Conditions for Williamson Ether Synthesis
| Parameter | Value |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 60–80°C |
| Reaction Time | 4–8 hours |
| Base | NaH or KOH |
Industrial Production Processes
Industrial synthesis prioritizes scalability and cost-efficiency. The Grignard reaction is conducted in continuous-flow reactors to mitigate safety risks associated with exothermicity. Post-reaction, the crude 1-benzylcycloheptanol is purified via vacuum distillation. The Williamson step employs excess 3-dimethylaminopropyl chloride to drive the reaction to completion, with the product isolated through solvent extraction and crystallized using hexane.
Table 3: Industrial Process Parameters
| Step | Equipment | Yield Optimization Strategy |
|---|---|---|
| Grignard Addition | Continuous Reactor | Temperature control at -10°C |
| Alkoxide Formation | Stirred Tank Reactor | Excess base (1.5 equiv) |
| Etherification | Reflux Column | Solvent recycling |
Preparation of this compound Fumarate
To enhance pharmacological properties, this compound is converted to its fumarate salt (CAS 14286-84-1). Equimolar amounts of this compound and fumaric acid are dissolved in ethanol under reflux. Cooling precipitates the fumarate salt, which is filtered and dried. Patent JPSS5143911A further describes combining the salt with β-cyclodextrin (molar ratio 1:5 to 5:1) to reduce gastrointestinal irritation and improve solubility.
Reaction Scheme 3
$$
\text{this compound} + \text{HOOCCH=CHCOOH} \rightarrow \text{this compound Fumarate}
$$
Analytical Characterization
Quality control employs high-performance liquid chromatography (HPLC) for purity assessment (>99%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. The fumarate salt’s stability is validated through accelerated aging studies, demonstrating no degradation at 25°C/60% relative humidity over 24 months.
Table 4: Analytical Specifications for this compound Fumarate
| Test | Acceptance Criteria |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Residual Solvents | <0.1% (ICH Q3C) |
| Water Content | ≤0.5% (Karl Fischer) |
Chemical Reactions Analysis
Types of Reactions: Bencyclane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of this compound .
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Health
- Bencyclane has been investigated for its ability to improve blood circulation and reduce vascular resistance. Studies suggest that it may enhance endothelial function, which is crucial for cardiovascular health. The compound's vasodilatory effects are attributed to its ability to relax smooth muscle cells in blood vessels, thereby improving blood flow and oxygen delivery to tissues.
2. Neuroprotective Effects
- Research indicates that this compound may possess neuroprotective properties. It has been studied in the context of ischemic stroke models where it demonstrated potential in reducing neuronal damage and improving functional outcomes post-injury. This effect is believed to be mediated through anti-inflammatory mechanisms and the modulation of oxidative stress pathways.
3. Treatment of Cognitive Disorders
- There is emerging evidence supporting the use of this compound in cognitive enhancement and the management of disorders like Alzheimer's disease. Its ability to improve cerebral blood flow may contribute to enhanced cognitive function and memory retention.
Case Studies
Case Study 1: Cardiovascular Efficacy
A clinical trial involving patients with peripheral artery disease (PAD) assessed the effectiveness of this compound over a 12-week period. Patients receiving this compound showed significant improvements in walking distance and overall quality of life compared to the placebo group. The study highlighted this compound's role in enhancing exercise tolerance by improving blood flow to the extremities.
Case Study 2: Neuroprotection in Stroke Models
In an animal model of ischemic stroke, this compound was administered post-occlusion. Results indicated a marked reduction in infarct size and improved neurological scores compared to controls. Histological analysis revealed decreased apoptosis and inflammation in treated subjects, suggesting a protective mechanism against ischemic injury.
Data Tables
| Application Area | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Cardiovascular Health | Vasodilation, improved endothelial function | Increased walking distance in PAD patients |
| Neuroprotective Effects | Reduction of oxidative stress | Decreased infarct size in stroke models |
| Cognitive Disorders | Enhanced cerebral blood flow | Improved cognitive scores in dementia patients |
Mechanism of Action
Comparison with Similar Compounds
Bencyclane vs. Papaverine
Key Distinction : While both induce vasodilation, this compound’s multi-channel effects (Na⁺/Ca²⁺) and unique applications (e.g., sickle cell disease) differentiate it from papaverine’s cAMP-centric mechanism.
This compound vs. Cinnarizine/Flunarizine
Key Distinction : this compound’s broader vascular effects and Na⁺ channel activity contrast with cinnarizine/flunarizine’s cerebral specificity and antihistaminic roles.
This compound vs. Cyclandelate
Key Distinction : this compound’s tissue accumulation and multi-target mechanism offer prolonged effects compared to cyclandelate’s transient action.
Research Findings and Contradictions
- PDE Inhibition vs. Na⁺ Channel Blockade : While early studies attributed this compound’s effects to weak PDE inhibition , subsequent research highlights Na⁺ channel blockade as a primary mechanism, particularly in arrhythmia models .
- Calcium Antagonism: classifies this compound as a nonselective Ca²⁺ blocker, yet its antiadrenergic and membrane-stabilizing actions suggest a broader profile than traditional Ca²⁺ antagonists .
- Unique Applications : this compound’s efficacy in reducing intestinal ischemia-reperfusion injury and sickle cell complications lacks parallels in comparator drugs, underscoring its versatility.
Biological Activity
Bencyclane, also known as Halidor, is a small molecule classified as a vasodilator agent. It has been studied for its biological activity, particularly in relation to peripheral and cerebral circulation disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 289.463 g/mol
- DrugBank Accession Number : DB13488
This compound primarily functions through the following mechanisms:
- Vasodilation : It relaxes smooth muscles in blood vessels, leading to decreased vascular resistance and improved blood flow. This effect is mediated by calcium channel blockade, which reduces intracellular calcium levels and promotes relaxation of vascular smooth muscle .
- Central Nervous System Effects : this compound can penetrate the blood-brain barrier, which may lead to central nervous system effects, including potential adverse reactions such as psychotic episodes and convulsions in cases of overdose .
- Cardiovascular Effects : The compound exhibits negative inotropic effects, which can decrease cardiac contractility and lower arterial pressure through vasodilation .
Therapeutic Applications
This compound has been indicated for various clinical conditions:
- Peripheral Circulation Disorders : It is used to treat conditions like intermittent claudication and other disorders associated with poor peripheral circulation.
- Cerebral Vascular Diseases : Clinical studies have demonstrated its efficacy in treating chronic cerebral vascular diseases, including discirculatory encephalopathy .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
1. Efficacy in Cerebral Vascular Diseases
A study involving 60 patients with discirculatory encephalopathy assessed the efficacy of intravenous this compound administration. The results indicated that 72.5% of patients experienced a good effect from treatment, with minimal side effects reported (90% of patients experienced no complications) .
2. Intestinal Ischemia Model
Research on rats pretreated with this compound fumarate before inducing intestinal ischemia showed that it significantly reduced mucosal damage. The study measured markers such as malondialdehyde levels and antioxidant enzyme activities, demonstrating that this compound enhances antioxidant defenses and reduces lipid peroxidation during ischemic injury .
3. Severe Intoxication Case
A notable case report described a severe intoxication incident involving a 23-year-old male who ingested 5 g of this compound. The patient exhibited coma and convulsions but ultimately recovered after intensive symptomatic treatment. This case underscores the importance of monitoring dosage and managing potential toxic effects .
Summary Table of Findings
Q & A
Q. How can researchers integrate historical literature on this compound with modern computational tools to predict novel applications?
- Methodological Answer : Conduct systematic reviews to collate historical efficacy data (e.g., Br J Haematol 1996). Apply machine learning algorithms to identify understudied indications (e.g., Raynaud’s phenomenon) based on shared molecular targets. Validate predictions with high-throughput screening (HTS) in disease-specific cell lines .
Data Presentation and Validation
Q. What metrics are essential for reporting this compound’s long-term safety in preclinical toxicity studies?
- Methodological Answer : Include histopathology scores for major organs (liver, kidneys), hematological parameters (e.g., platelet count), and biomarkers of oxidative stress (e.g., MDA levels). Use NOAEL (no-observed-adverse-effect-level) calculations to inform Phase I clinical trial dosing .
Q. How can conflicting results in this compound’s pharmacokinetic profiles between oral and intravenous administration be addressed?
- Methodological Answer : Perform crossover studies in animal models to compare bioavailability (AUC₀–∞) and first-pass metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption dynamics. Validate with microdialysis in portal vein blood samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
